molecular formula C8H6N2O2 B1288937 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 754214-42-1

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No. B1288937
M. Wt: 162.15 g/mol
InChI Key: SINFYKZXNIJIEU-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrrolopyridine core structure with a carboxylic acid functional group. This compound is of interest due to its potential biological activities and its use as a building block in the synthesis of various pharmacologically active molecules .

Synthesis Analysis

The synthesis of related pyrrolopyridine compounds often involves the reaction of aminopyrroles with carbonyl compounds. For instance, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids was synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, which was obtained by reacting carbethoxyacetamidine with bromoacetone or chloroacetaldehyde . Another relevant synthesis involves a cascade reaction of primary amine, 2-butynedioate, and propargylic alcohol in the presence of Lewis acid, leading to the formation of 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives is characterized by a fused bicyclic ring system that combines the aromatic pyridine ring with the non-aromatic pyrrole ring. The presence of the carboxylic acid group adds an additional site for potential chemical modifications and interactions .

Chemical Reactions Analysis

Pyrrolopyridine derivatives can undergo various chemical reactions due to the presence of reactive sites such as the carboxylic acid group and the nitrogen atoms in the rings. For example, the carboxylic acid group can be converted into amides, as seen in the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine to form the corresponding carboxamide . Additionally, the pyrrolopyridine core can be functionalized at different positions to modulate its biological activity, as demonstrated in the synthesis of 5-substituted 1H-pyrrolo[3,2-b]pyridines, which were investigated as inhibitors of gastric acid secretion .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The presence of the carboxylic acid group contributes to the compound's acidity and solubility in polar solvents. The fused ring system can impact the compound's stability and reactivity. For instance, the lipophilicity and pKa values of 5-substituted 1H-pyrrolo[3,2-b]pyridines were studied in relation to their anti-secretory activity . The steric and hydrogen-bonding properties of substituents on the pyrrolopyridine core have been shown to correlate with the analgesic and anti-inflammatory potencies of benzoylpyrrolopyrrolecarboxylic acids .

Scientific Research Applications

Application in Cancer Therapy

Scientific Field: Oncology

Summary of the Application

The abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Methods of Application or Experimental Procedures

A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were reported. Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Results or Outcomes

Compound 4h significantly inhibited the migration and invasion of 4T1 cells. Furthermore, 4h with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

Application as an Immunomodulator

Scientific Field: Immunology

Summary of the Application

Janus kinases (JAKs) play crucial roles in modulating a number of inflammatory and immune mediators. Therefore, 1H-Pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation .

Methods of Application or Experimental Procedures: In the chemical modification of compound 6, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .

Results or Outcomes: Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINFYKZXNIJIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619868
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

CAS RN

754214-42-1
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=754214-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

Into a round bottom flask was added compound 22 (55.0 mg, 0.000218 mol) and palladium hydroxide, 20 wt. % Pd on carbon, wet (20.0 mg, 0.000142 mol) and Methanol (5.0 mL, 0.12 mol) under an atmosphere of Hydrogen. The reaction mixture was stirred at room temperature overnight. Filtration and concentration gave product 15 (35 mg).
Quantity
55 mg
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5 mL
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Synthesis routes and methods II

Procedure details

To a solution of 5-cyano-7-azaindole XXX (50 mg, 0.35 mmol) in ethanol (10 ml), 10% aqueous potassium hydroxide (15 ml) was added. The reaction was heated at 90° C. for two days after which the reaction was allowed to cool to room temperature. The pH was adjusted to 6 with 10% HCl and diluted with ethyl acetate (100 ml). The layers were separated and the aqueous layer was extracted with ethyl acetate (4×, 75 ml). The organic layers were combined and washed once with brine (100 ml) before drying over sodium sulfate. The organic layer was evaporated under reduced pressure to yield the titled product as an off-white solid. (52 mg, M−1, 161.2)
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50 mg
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10 mL
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15 mL
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Synthesis routes and methods III

Procedure details

A solution of crude acid 10 in CH2Cl2 (5 mL) was treated with DDQ in small portions until TLC analysis revealed no starting material left. The mixture was concentrated to afford a solid residue containing azaindole 11. The residue was dissolved in a 5% solution of HCl in MeOH (5 mL), and stirred at r.t. After 1.5 h the mixture was concentrated and diluted with CHCl3 and saturated brine. The mixture was basified with 50% NaOH solution to pH 11. The organic layer was discarded. The aqueous layer was neutralized with 6 M HCl and extracted with AcOEt (4×). The combined organic extracts were dried (MgSO4), filtered and concentrated. The residue was purified by PTLC using CH2Cl2:MeOH=9:1 as eluent to afford acid 12 (3.19 mg, 3% over 3 steps). 1H NMR (400 MHz; CD3OD) δ 6.58 (d, J=3.5 Hz, 1H), 7.42 (d, J=3.5 Hz, 1H), 8.58 (d, J=2.0 Hz, 1H), 8.85 (d, J=1.7 Hz, 1H).
Name
crude acid 10
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5 mL
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Yield
3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 3
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 4
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 5
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 6
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

Citations

For This Compound
28
Citations
N Guo, H Jia, X You, D Jiang, K Lu… - Bulletin of the Korean …, 2015 - Wiley Online Library
The pyrrolo[2,3‐b]pyridine core structure, a bioisostere of quinolones, is found in several molecules that possess important biological activity. We describe here a new, concise, three‐…
Number of citations: 1 onlinelibrary.wiley.com
Y Nakajima, T Tojo, M Morita, K Hatanaka… - Chemical and …, 2015 - jstage.jst.go.jp
Janus kinases (JAKs) have been known to play crucial roles in modulating a number of inflammatory and immune mediators. Here, we describe a series of 1H-pyrrolo [2, 3-b] pyridine …
Number of citations: 18 www.jstage.jst.go.jp
Y Nakajima, T Inoue, K Nakai, K Mukoyoshi… - Bioorganic & Medicinal …, 2015 - Elsevier
Janus kinases (JAKs) regulate various inflammatory and immune responses and are targets for the treatment of inflammatory and immune diseases. As a novel class of …
Number of citations: 22 www.sciencedirect.com
E Park, SJ Lee, H Moon, J Park, H Jeon… - Journal of Medicinal …, 2021 - ACS Publications
Janus kinase 1 (JAK1) plays a key role in most cytokine-mediated inflammatory and autoimmune responses through JAK/STAT signaling; thus, JAK1 inhibition is a promising …
Number of citations: 9 pubs.acs.org
KMH Hilmy - Archiv der Pharmazie: An International Journal …, 2004 - Wiley Online Library
The MAP kinase p38 plays a key role in the biosynthesis of the inflammatory cytokines tumor necrosis factor α (TNF‐α) and 1L‐1β. Accordingly, new pyrrolo[2, 3‐]pyridine derivatives 5a…
Number of citations: 29 onlinelibrary.wiley.com
J Lee, G Li, X Zeng, N Haddad, V Abeyta… - … Process Research & …, 2023 - ACS Publications
Due to their unique properties, dihydroazaindoles are important fragments of active pharmaceutical ingredients and are of great interest in the pharmaceutical industry. In this manuscript…
Number of citations: 2 pubs.acs.org
Z Yang, Y Ai, G Wu, F Guo, Z Yang, B Cheng… - Bioorganic & Medicinal …, 2023 - Elsevier
Abelson tyrosine kinase (c-Abl) is involved in various biological processes in neurodegenerative diseases and is an attractive target for anti-PD (Parkinson's disease) drug discovery. …
Number of citations: 0 www.sciencedirect.com
H Cheng, Y Chang, L Zhang, J Luo, Z Tu… - Journal of Medicinal …, 2014 - ACS Publications
Epidermal growth factor receptor (EGFR) amplification has been demonstrated to be critical for the inherent and/or acquired resistance against current B-Raf V600E inhibitor therapy for …
Number of citations: 34 pubs.acs.org
S Bala, K vali Yellamanda, A Kadari… - Bioorganic …, 2021 - Elsevier
Methionine aminopeptidases (MetAPs) are an important class of enzymes that work co-translationally for the removal of initiator methionine. Chemical inhibition or gene knockdown is …
Number of citations: 3 www.sciencedirect.com
L Chen, M Su, Q Jin, CG Wang, I Assani, MX Wang… - Bioorganic …, 2022 - Elsevier
The nuclear receptor retinoic acid receptor-related orphan receptor γ (RORγ, NR1F3, or RORc) exists in two isoforms, with one isoform (RORγ or RORc1) widely expressed in a variety …
Number of citations: 3 www.sciencedirect.com

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